molecular formula C16H22N2O3 B2508255 Methyl 4-(3-Cycloheptylureido)Benzoate CAS No. 1223164-04-2

Methyl 4-(3-Cycloheptylureido)Benzoate

Cat. No. B2508255
CAS RN: 1223164-04-2
M. Wt: 290.363
InChI Key: HHBCESYWMJUVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-Cycloheptylureido)Benzoate, also known as MCUB, is a chemical compound that belongs to the class of urea derivatives. It has been widely used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Insect Pest Control

Methyl benzoate derivatives, including our compound of interest, exhibit insecticidal properties. Their natural occurrence in plants and attractive odor to insects make them promising botanical insecticides. Studies have demonstrated their effectiveness against various agricultural pests, stored product insects, and urban pests . Researchers investigate formulations and delivery methods to enhance their practical use in pest management.

Crystal Engineering and Solid-State Chemistry

The crystal structure of Methyl 4-(3-Cycloheptylureido)Benzoate has been characterized . Researchers in crystallography and solid-state chemistry study its packing arrangements, intermolecular interactions, and crystal symmetry. Understanding these aspects aids in designing new materials with desired properties, such as improved solubility, stability, or optical behavior.

properties

IUPAC Name

methyl 4-(cycloheptylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBCESYWMJUVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-Cycloheptylureido)Benzoate

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